REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[O:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
77.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1OCCCC1)=O
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 1 N sodium hydroxide solution
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Type
|
FILTRATION
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Details
|
The mixture was filtered
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Type
|
WASH
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Details
|
the filter cake was washed with dichloromethane (4×300 mL)
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Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |